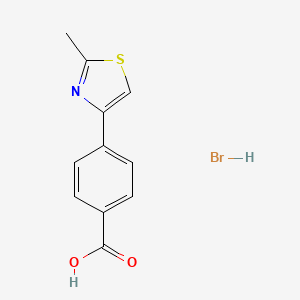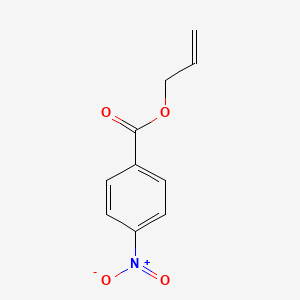
4-(2-Methyl-thiazol-4-yl)-benzoic acid hydrobromide
Overview
Description
The compound “4-(2-Methyl-thiazol-4-yl)-benzoic acid hydrobromide” is likely to be a derivative of benzoic acid, which is a common structure in many pharmaceuticals and organic compounds . The “2-Methyl-thiazol-4-yl” part indicates the presence of a thiazole ring, which is a type of heterocyclic compound that is also found in many pharmaceuticals .
Molecular Structure Analysis
Again, without specific information, I can only provide a general analysis. The compound likely contains a benzene ring (from the benzoic acid), a thiazole ring, and a carboxylic acid group .Chemical Reactions Analysis
Benzoic acid derivatives like this compound can undergo a variety of reactions, including esterification, reduction, and reactions with bases . The thiazole ring is also reactive and can undergo reactions like S_NAr (nucleophilic aromatic substitution) and electrophilic substitution .Scientific Research Applications
Decarboxylation of Pyruvate
- Research Application : This study investigated the role of thiamine analogues, including compounds related to 4-(2-Methyl-thiazol-4-yl)-benzoic acid hydrobromide, in the decarboxylation of pyruvate, a key metabolic process (Yount & Metzler, 1959).
Corrosion Inhibition
- Research Application : Benzimidazole derivatives, which are structurally related to 4-(2-Methyl-thiazol-4-yl)-benzoic acid hydrobromide, were studied for their potential as corrosion inhibitors for mild steel in acidic environments. The research revealed significant inhibitory efficiency, making these compounds relevant in industrial applications (Rbaa et al., 2020).
Antimicrobial Activities
- Research Application : A study explored the synthesis and antimicrobial activities of benzothiazole-imino-benzoic acid ligands and their metal complexes. The compounds exhibited good activity against bacteria causing human infections, showcasing the potential of similar compounds in antimicrobial applications (Mishra et al., 2019).
Dye-Sensitized Solar Cells
- Research Application : Research into dye-sensitized solar cells included the use of compounds like 4-(benzo[c][1,2,5]thiadiazol-7-yl)benzoic acid, which share a similar structural framework with 4-(2-Methyl-thiazol-4-yl)-benzoic acid hydrobromide. These compounds played a crucial role in improving the power conversion efficiency and stability of the solar cells (Yang et al., 2016).
Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid
- Research Application : The synthesis of hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives was detailed, with potential applications in drug discovery, highlighting the versatility of thiazole-based compounds in medicinal chemistry (Durcik et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-(2-methyl-1,3-thiazol-4-yl)benzoic acid;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2S.BrH/c1-7-12-10(6-15-7)8-2-4-9(5-3-8)11(13)14;/h2-6H,1H3,(H,13,14);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXQSRFQWSFCQIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=C(C=C2)C(=O)O.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Oxetane, 3-methyl-3-[(2,2,2-trifluoroethoxy)methyl]-](/img/structure/B3048101.png)



![Methyl 2-[[3-(trifluoromethyl)phenyl]carbamoylamino]benzoate](/img/structure/B3048108.png)




![N,N'-[Oxydi(4,1-phenylene)]bis(1,1,1-trimethylsilanamine)](/img/structure/B3048115.png)



![7-Isobutyl-2-oxo-3-phenyl-1,2-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B3048123.png)